![molecular formula C17H16ClFN2O2 B5704419 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that targets the poly (ADP-ribose) polymerase (PARP) enzyme. PARP is an important enzyme that plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair. When PARP is inhibited, it leads to the accumulation of DNA damage and eventually cell death. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to be particularly effective in tumors with defects in DNA repair pathways, as these tumors are more reliant on PARP-mediated DNA repair.
Biochemical and physiological effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in clinical trials, with mild to moderate side effects. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer, and has shown promising results in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good oral bioavailability. It has also been extensively studied and has a well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of results. Additionally, its effectiveness may be limited in tumors with intact DNA repair pathways.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. One area of interest is in combination therapies, where N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide is used in combination with other drugs to enhance their effectiveness. Another area of interest is in the development of biomarkers to predict which tumors are most likely to respond to N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may be more effective than N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.
Métodos De Síntesis
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-fluoroaniline with morpholine to form N-[3-chloro-2-fluorophenyl]morpholine. This intermediate is then reacted with 4-(aminosulfonyl)phenylboronic acid to form N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer. N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant tumors.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-5-3-7-15(16(13)21-8-10-23-11-9-21)20-17(22)12-4-1-2-6-14(12)19/h1-7H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVKLWRWFVHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

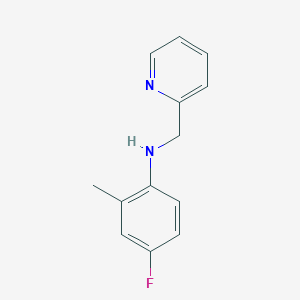
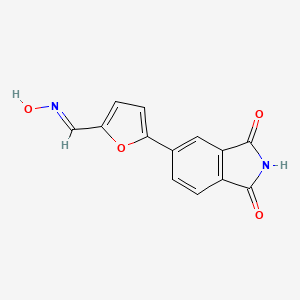
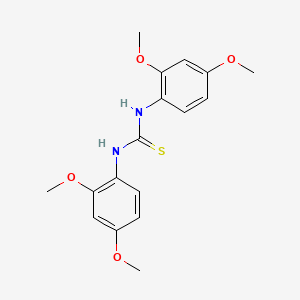
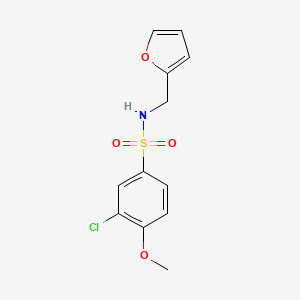
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
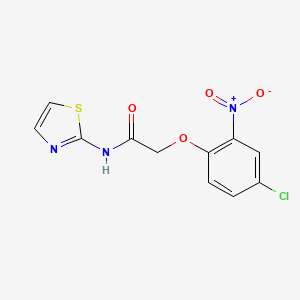
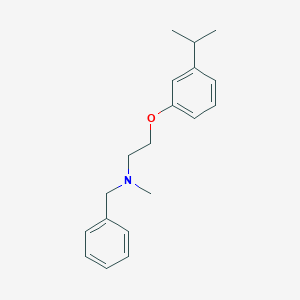
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

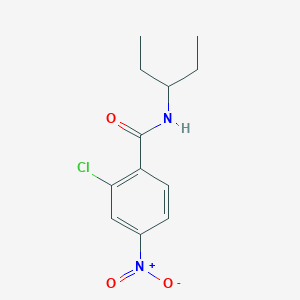
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
